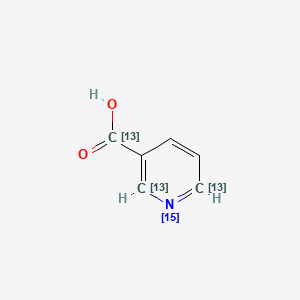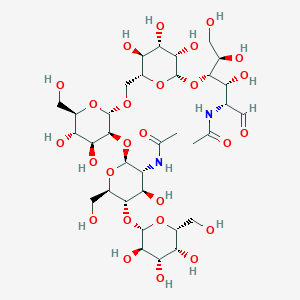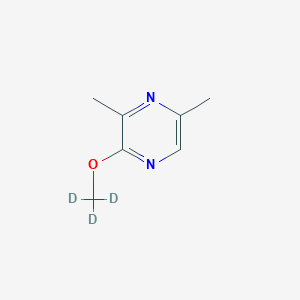
Niacin-15N,13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an essential nutrient for humans, playing a key role in energy metabolism, cell signaling, gene expression regulation, and apoptosis . This compound is particularly useful in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Niacin-15N,13C3 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the niacin molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of niacin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled nitrogen and carbon sources, which are reacted under specific conditions to produce the labeled niacin. The final product is then purified and tested for isotopic purity and chemical integrity .
化学反应分析
Types of Reactions
Niacin-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form nicotinamide.
Substitution: Various substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include nicotinic acid, nicotinamide, and various substituted derivatives of niacin .
科学研究应用
Niacin-15N,13C3 has a wide range of applications in scientific research:
作用机制
Niacin-15N,13C3 exerts its effects through several mechanisms:
Energy Metabolism: Acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions in energy metabolism.
Gene Expression Regulation: Involved in the regulation of gene expression through its role in NAD-dependent enzymes.
Apoptosis: Plays a role in programmed cell death by influencing various signaling pathways.
相似化合物的比较
Niacin-15N,13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Unlabeled Niacin:
Nicotinamide: Another form of vitamin B3, used in similar metabolic and health-related studies.
Nicotinic Acid: A derivative of niacin, used in lipid-lowering therapies.
This compound stands out due to its enhanced utility in research applications, providing detailed insights into the metabolic pathways and mechanisms of action of niacin .
属性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
127.08 g/mol |
IUPAC 名称 |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
InChI 键 |
PVNIIMVLHYAWGP-HNZXROKESA-N |
手性 SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
规范 SMILES |
C1=CC(=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)


